tert-butyl N-[6-(trifluoromethyl)piperidin-3-yl]carbamate
Overview
Description
tert-Butyl N-[6-(trifluoromethyl)piperidin-3-yl]carbamate: is a chemical compound with the molecular formula C11H19F3N2O2. It is known for its unique structure, which includes a trifluoromethyl group attached to a piperidine ring. This compound is often used in various chemical and pharmaceutical applications due to its stability and reactivity .
Mechanism of Action
- By antagonizing the CGRP receptor, tert-butyl N-[6-(trifluoromethyl)piperidin-3-yl]carbamate modulates pain perception and vascular responses .
Target of Action
Pharmacokinetics
Action Environment
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-[6-(trifluoromethyl)piperidin-3-yl]carbamate typically involves the reaction of tert-butyl carbamate with a piperidine derivative that contains a trifluoromethyl group. The reaction is usually carried out under controlled conditions to ensure high yield and purity. Common reagents used in the synthesis include tert-butyl chloroformate and trifluoromethyl piperidine .
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale chemical reactors where the reactants are combined under optimized conditions. The process may include steps such as purification, crystallization, and drying to obtain the final product in a solid form .
Chemical Reactions Analysis
Types of Reactions: tert-Butyl N-[6-(trifluoromethyl)piperidin-3-yl]carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: It can be reduced under specific conditions to yield other products.
Substitution: The trifluoromethyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like sodium hydride and various halides are employed for substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives .
Scientific Research Applications
tert-Butyl N-[6-(trifluoromethyl)piperidin-3-yl]carbamate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: It is explored for its potential therapeutic properties, including its use in drug development.
Industry: The compound is used in the production of various chemical products and intermediates.
Comparison with Similar Compounds
- tert-Butyl N-[2-(trifluoromethyl)piperidin-4-yl]carbamate
- tert-Butyl N-[3-(trifluoromethyl)piperidin-2-yl]carbamate
Uniqueness: tert-Butyl N-[6-(trifluoromethyl)piperidin-3-yl]carbamate is unique due to the position of the trifluoromethyl group on the piperidine ring. This specific positioning can influence the compound’s reactivity and interactions with other molecules, making it distinct from similar compounds .
Properties
IUPAC Name |
tert-butyl N-[6-(trifluoromethyl)piperidin-3-yl]carbamate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19F3N2O2/c1-10(2,3)18-9(17)16-7-4-5-8(15-6-7)11(12,13)14/h7-8,15H,4-6H2,1-3H3,(H,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QESICAZPHLAYLU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCC(NC1)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19F3N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601137553 | |
Record name | Carbamic acid, N-[6-(trifluoromethyl)-3-piperidinyl]-, 1,1-dimethylethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601137553 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1432681-75-8 | |
Record name | Carbamic acid, N-[6-(trifluoromethyl)-3-piperidinyl]-, 1,1-dimethylethyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1432681-75-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Carbamic acid, N-[6-(trifluoromethyl)-3-piperidinyl]-, 1,1-dimethylethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601137553 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | tert-butyl N-[6-(trifluoromethyl)piperidin-3-yl]carbamate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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